molecular formula C19H16O7 B3473664 METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B3473664
M. Wt: 356.3 g/mol
InChI Key: ZWSXWFXLZMVPNL-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C20H18O7. It is characterized by the presence of a chromen-4-one core structure, which is a common motif in many biologically active compounds. The compound also features methoxyphenoxy and acetate functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy group through nucleophilic aromatic substitution. The final step involves esterification to introduce the acetate group. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and inflammatory signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-22-12-3-5-13(6-4-12)26-17-10-25-16-9-14(24-11-18(20)23-2)7-8-15(16)19(17)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXWFXLZMVPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 2
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METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 3
METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 4
METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 5
METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

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